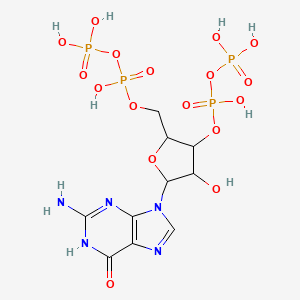
ppGpp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanosine tetraphosphate, commonly referred to as ppGpp, is a highly phosphorylated guanosine derivative. It is a global regulatory nucleotide that modulates several biochemical events in bacterial physiology, ranging from core central dogma processes to various metabolic pathways . Guanosine tetraphosphate is part of the stringent response in bacteria, which is a survival mechanism triggered by nutrient starvation and other stress conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Guanosine tetraphosphate is synthesized from guanosine triphosphate (GTP) and adenosine triphosphate (ATP) by the enzyme RelA in response to amino acid starvation . The synthesis involves the transfer of a pyrophosphate group from ATP to GTP, forming guanosine pentaphosphate (pppGpp), which is then hydrolyzed to guanosine tetraphosphate by the enzyme GppA .
Industrial Production Methods
Industrial production of guanosine tetraphosphate is not common due to its specific biological role and the complexity of its synthesis. it can be produced in laboratory settings using recombinant bacterial strains engineered to overexpress the RelA and GppA enzymes .
Analyse Des Réactions Chimiques
Types of Reactions
Guanosine tetraphosphate undergoes several types of reactions, including:
Hydrolysis: Conversion of guanosine pentaphosphate to guanosine tetraphosphate by GppA.
Binding Reactions: Guanosine tetraphosphate binds to various target proteins, modulating their activity.
Common Reagents and Conditions
Hydrolysis: Requires the enzyme GppA and appropriate buffer conditions to maintain enzyme activity.
Binding Reactions: Typically occur under physiological conditions within the bacterial cell.
Major Products Formed
Applications De Recherche Scientifique
Guanosine tetraphosphate has several scientific research applications:
Microbial Physiology: It is used to study the stringent response and its effects on bacterial growth and metabolism.
Antibiotic Resistance: Research on guanosine tetraphosphate helps understand bacterial survival mechanisms under antibiotic stress.
Metabolic Regulation: It is used to investigate the regulation of metabolic pathways in response to nutrient availability.
Stress Response: Studies on guanosine tetraphosphate provide insights into bacterial adaptation to various stress conditions.
Mécanisme D'action
Guanosine tetraphosphate exerts its effects by binding to RNA polymerase and other target proteins, causing a global reprogramming of cellular processes . This binding leads to the inhibition of ribosomal RNA and transfer RNA synthesis, upregulation of stress-related genes, and optimization of resource allocation . The molecular targets include enzymes involved in nucleotide metabolism, ribosome biogenesis, and other essential cellular functions .
Comparaison Avec Des Composés Similaires
Guanosine tetraphosphate is similar to guanosine pentaphosphate (pppGpp), both of which are involved in the stringent response . guanosine tetraphosphate is more potent in regulating growth rate, RNA/DNA ratios, and other cellular processes compared to guanosine pentaphosphate . Other similar compounds include cyclic adenosine monophosphate (cAMP) and cyclic di-GMP, which are also second messengers involved in bacterial stress responses .
List of Similar Compounds
- Guanosine pentaphosphate (pthis compound)
- Cyclic adenosine monophosphate (cAMP)
- Cyclic di-GMP
Guanosine tetraphosphate’s unique role in the stringent response and its potent regulatory effects on bacterial physiology make it a critical molecule for understanding bacterial adaptation and survival under stress conditions .
Propriétés
Numéro CAS |
32452-17-8 |
|---|---|
Formule moléculaire |
C10H17N5O17P4 |
Poids moléculaire |
603.16 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolan-3-yl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H17N5O17P4/c11-10-13-7-4(8(17)14-10)12-2-15(7)9-5(16)6(30-36(26,27)32-34(21,22)23)3(29-9)1-28-35(24,25)31-33(18,19)20/h2-3,5-6,9,16H,1H2,(H,24,25)(H,26,27)(H2,18,19,20)(H2,21,22,23)(H3,11,13,14,17)/t3-,5-,6-,9-/m1/s1 |
Clé InChI |
BUFLLCUFNHESEH-UUOKFMHZSA-N |
SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)O)N=C(NC2=O)N |
SMILES isomérique |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)O)N=C(NC2=O)N |
SMILES canonique |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)O)N=C(NC2=O)N |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,1'-Biphenyl]-2,3'-diol](/img/structure/B3423773.png)
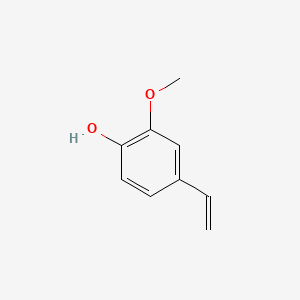

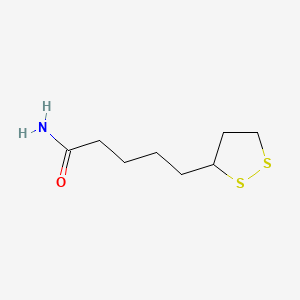
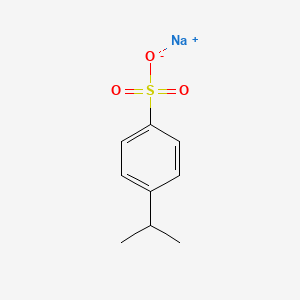
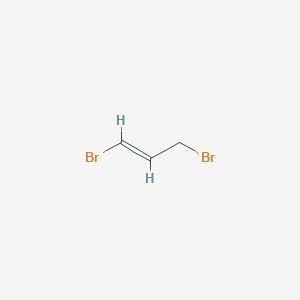
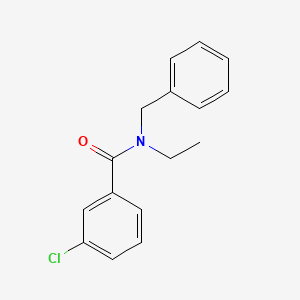
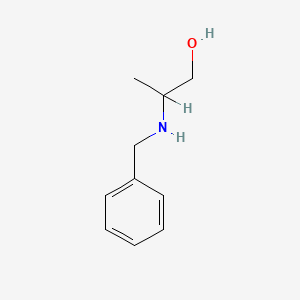
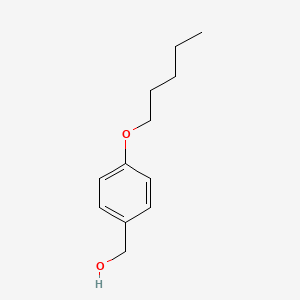

![[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B3423867.png)
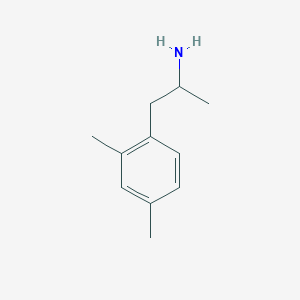
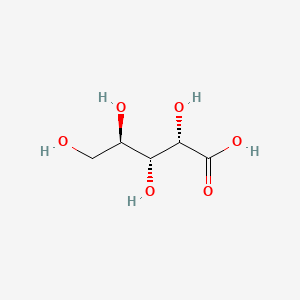
![3-amino-N,N-diethyl-4-[(2-methoxyphenyl)amino]benzene-1-sulfonamide](/img/structure/B3423896.png)
